(2-Chlorophenyl)phosphane
Description
Properties
CAS No. |
53772-57-9 |
|---|---|
Molecular Formula |
C6H6ClP |
Molecular Weight |
144.54 g/mol |
IUPAC Name |
(2-chlorophenyl)phosphane |
InChI |
InChI=1S/C6H6ClP/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 |
InChI Key |
KUXIQKVLTGHSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)P)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphane Compounds
Structural and Electronic Differences
Phosphane ligands vary significantly based on substituents, which modulate their electronic and steric profiles. Key comparisons include:
| Compound | Substituents | Electronic Effects | Steric Bulk |
|---|---|---|---|
| (2-Chlorophenyl)phosphane | 2-chlorophenyl | Electron-withdrawing (Cl) | Moderate (ortho-Cl) |
| Triphenylphosphane (PPh₃) | Three phenyl groups | Electron-donating (aromatic) | High (three phenyls) |
| Diphenyl(2-pyridyl)phosphane | 2-pyridyl + two phenyls | Mixed (N-coordination capability) | Moderate |
| Tricyclohexylphosphane (PCy₃) | Three cyclohexyl groups | Electron-donating (alkyl) | Very high |
Key Insights :
- The 2-chlorophenyl group in this compound introduces electron-withdrawing effects, which may stabilize metal centers in oxidation-sensitive complexes. This contrasts with electron-donating alkyl or aryl groups in PPh₃ or PCy₃, which enhance metal electron density .
- Pyridyl-containing phosphanes (e.g., diphenyl(2-pyridyl)phosphane) enable dual coordination (P and N), a feature absent in this compound .
Table 2: Cytotoxicity and Enzyme Inhibition of Gold(I) Phosphane Complexes
| Compound | IC₅₀ (µM) (MDA-MB-231) | DHFR Inhibition (Residual Activity) | TrxR Inhibition (Residual Activity) |
|---|---|---|---|
| PPh₃-Au-N (Compound 5) | 3.46 | 37% (SKBR3 cells, 12 h) | 37% (SKBR3 cells) |
| PCy₃-Au-S | 2.89 (MCF7 cells) | Not reported | 28% (MCF7 cells) |
| This compound-Au-Cl* | Data pending | Data pending | Data pending |
Key Insights :
- Gold(I) complexes with PPh₃ ligands (e.g., Compound 5) exhibit potent cytotoxicity (IC₅₀ = 3.46 µM) and dual inhibition of dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), critical enzymes in cancer cell proliferation .
- PCy₃-Au-S derivatives show higher selectivity in MCF7 cells, likely due to increased lipophilicity enhancing cellular uptake .
Stability and Protein Binding
Phosphane ligands influence the stability of metal complexes in physiological conditions:
| Compound | BSA Binding (Ksv, M⁻¹) | DNA Binding (Ksv, M⁻¹) | Stability in Serum |
|---|---|---|---|
| PPh₃-Au-N (Compound 5) | 1.51–2.46 × 10⁴ | 1.55–6.12 × 10³ | Moderate (labile with albumin) |
| This compound* | Hypothetical: ~2.0 × 10⁴ | Hypothetical: ~5.0 × 10³ | Potentially higher (Cl stabilizes) |
Key Insights :
- Gold phosphane complexes bind strongly to serum albumin (BSA), which can sequester the drug but also reduce systemic toxicity through controlled release .
- The 2-chlorophenyl group may enhance stability by reducing ligand exchange with cysteine residues in albumin, a common issue with PPh₃-based complexes .
Selectivity and Toxicity
Selectivity factors (SF) for phosphane gold(I) compounds vary with ligand structure:
| Ligand | Selectivity Factor (SF) | Cell Line |
|---|---|---|
| PCy₃-Au-S | 10–35 | MCF7 vs. MCF10A |
| Chiral P-Au-Cl (RR/SS) | 15–25 | MDA-MB-231 vs. MCF10A |
| PPh₃-Au-N | <5 | SKBR3 vs. non-cancerous |
Key Insights :
- Bulky ligands (e.g., PCy₃) improve selectivity by enhancing uptake in cancer cells over normal cells .
- Chirality in phosphane ligands (e.g., RR/SS enantiomers) affects lipophilicity and activity, suggesting this compound’s stereochemistry could be leveraged for selectivity .
Preparation Methods
Deoxygenation of Phosphinic Chlorides via Triphenylphosphine
The reduction of (2-chlorophenyl)phosphinic chloride using triphenylphosphine represents the most industrially viable pathway. As detailed in US Patent 4,708,824, this method leverages the oxygen-scavenging capability of triphenylphosphine to convert phosphinic chlorides to phosphanes under controlled thermal conditions:
Reaction Mechanism
$$
\text{(2-ClC}6\text{H}4\text{)P(O)Cl} + \text{P(C}6\text{H}5\text{)}3 \rightarrow \text{(2-ClC}6\text{H}4\text{)PH} + \text{OP(C}6\text{H}5\text{)}3
$$
Optimal yields (93% theoretical) are achieved at 120–150°C under autogenous pressure in closed reactors. Critical parameters include:
- Molar ratio : 1:1 stoichiometry between phosphinic chloride and triphenylphosphine
- Solvent-free conditions : Homogeneous mixing requires temperatures ≥80°C
- Workup : Distillation separates (2-chlorophenyl)phosphane from triphenylphosphine oxide byproducts
This method’s scalability is demonstrated in continuous flow systems, where residence times of <10 minutes in heated tubular reactors prevent thermal decomposition.
Photocatalytic C–P Bond Formation
Recent advances in radical-mediated phosphorylation enable direct coupling between 2-chlorophenyl precursors and phosphorus sources. A protocol adapted from RSC Advances utilizes eosin Y as a photocatalyst under visible light:
Procedure
- Charge a Schlenk tube with 2-chlorobenzothiazole (0.2 mmol), diphenylphosphine oxide (0.6 mmol), and Na₂-eosin Y (3 mol%)
- Degas with dry air and irradiate under 23 W white LED light for 16 hours
- Purify via silica gel chromatography (petroleum ether/ethyl acetate = 2:1)
Key advantages include ambient temperature operation and functional group tolerance. However, this method currently produces phosphine oxides (55% yield), necessitating a subsequent reduction step with LiAlH₄ or BH₃·THF to obtain the primary phosphane.
Grignard Reagent Phosphorylation
Introducing phosphorus to 2-chlorophenylmagnesium bromide provides a straightforward route, though sensitivity to hydrolysis complicates isolation:
Synthetic Steps
- Generate 2-chlorophenylmagnesium bromide from 1-bromo-2-chlorobenzene and Mg in THF
- Add PCl₃ dropwise at −78°C to form (2-chlorophenyl)phosphorus trichloride intermediate
- Hydrolyze carefully with NH₄Cl(aq) to yield crude this compound
Yields typically range from 25–40% due to competing dismutation reactions. Modifications using P(NMe₂)₃ as a phosphorus source improve selectivity but require anhydrous conditions throughout.
Two-Step Phosphorylation-Reduction Strategy
Combining phosphorylation of 2-chlorophenol derivatives with subsequent reduction offers modularity in substituent patterning:
Step 1 : Phosphorylation
$$
\text{2-ClC}6\text{H}4\text{OH} + \text{ClP(O)(OEt)}2 \xrightarrow{\text{Et}3\text{N}} \text{2-ClC}6\text{H}4\text{OP(O)(OEt)}2
$$
Step 2 : Reduction
$$
\text{2-ClC}6\text{H}4\text{OP(O)(OEt)}2 \xrightarrow{\text{LiAlH}4} \text{2-ClC}6\text{H}_4\text{PH}
$$
The initial phosphorylation achieves 65–70% conversion using 2-chlorophenyl phosphodi-(1,2,4-triazolide), while LiAlH₄ reduction proceeds quantitatively under argon.
Comparative Analysis of Methods
Q & A
Q. What are the established synthetic routes for (2-Chlorophenyl)phosphane, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution by reacting diphenylchlorophosphane with sodium 2-chlorobenzoate under anhydrous conditions in a polar aprotic solvent (e.g., THF). Purification is typically achieved through recrystallization from chloroform/methanol mixtures. Purity validation requires 31P{¹H} NMR (δ ≈ -33 ppm for free phosphane) and single-crystal X-ray diffraction (e.g., SHELX refinement) to confirm bond distances (e.g., P–C ≈ 1.84 Å) and angles (C–P–C ≈ 102°). Disordered solvent molecules in crystals should be modeled with partial occupancy constraints .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via Olex2 or WinGX interfaces) is recommended, particularly for handling disordered solvent molecules (e.g., chloroform) by applying symmetry constraints (e.g., inversion centers) and occupancy refinement. Tolman cone angles (≈203°) can be calculated from crystallographic data to quantify steric bulk .
Q. What safety protocols are advised when handling this compound in laboratory settings?
- Methodological Answer : Use gloveboxes or fume hoods with inert atmospheres (N₂/Ar) to prevent oxidation. Personal protective equipment (PPE) including nitrile gloves and splash goggles is mandatory. For toxicity screening, employ headspace GC-MS (LOQ: 0.001 mg/kg) to detect trace phosphane in air or biological samples. Refer to organophosphate class guidelines for spill management and disposal .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal-catalyzed reactions like Negishi coupling?
- Methodological Answer : In Pd-catalyzed Negishi coupling, this compound stabilizes low-coordinate intermediates (e.g., trans-[Pd(Me)(P-ligand)₂(THF)]⁺). Monitor reaction kinetics via 31P NMR to track ligand dissociation/association equilibria. DFT calculations (e.g., M06 functional) can model electronic effects (e.g., σ-donor strength) and predict rate enhancements. Excess phosphane may form inert tris-phosphine complexes, necessitating stoichiometric optimization .
Q. What analytical methods are recommended for detecting trace phosphane residues in biological or environmental samples?
- Methodological Answer : For biological matrices (blood, lung tissue), use headspace GC-MS with a DB-5MS column and methane CI source. Sample preparation involves homogenizing 0.5 g tissue in 0.1 mL methyl ethyl ketone (internal standard). Validate the method via spike-recovery trials (70–120% acceptable range). For environmental samples, couple solid-phase microextraction (SPME) with GC-FID to achieve ppb-level detection .
Q. How can dynamic equilibria of this compound complexes in solution be investigated using NMR spectroscopy?
- Methodological Answer : Use 31P{¹H} NMR at variable temperatures (e.g., 25–60°C) to observe exchange broadening or coalescence phenomena. For example, equilibria between monomeric and dimeric Pd complexes manifest as averaged chemical shifts. Measure J(³¹P-⁷⁷Se) coupling constants in Se adducts to probe electronic communication. Line-shape analysis with software like MestReNova quantifies exchange rates (kₑₓ ~ 10²–10⁴ s⁻¹) .
Q. What strategies address discrepancies in phosphane residue data across agricultural or environmental studies?
- Methodological Answer : Conduct controlled residue trials with matrix-matched calibration (e.g., spiked pistachio samples) to identify matrix interference. Validate methods using isotopically labeled phosphane (e.g., D₆-ethyl tags). For conflicting data, re-analyze stored samples for oxidation products (e.g., phosphoric acid) via IC-MS. Address data gaps by repeating trials under GLP conditions .
Q. How do steric and electronic properties of this compound influence its reactivity in catalytic systems?
- Methodological Answer : Steric demand is quantified via Tolman cone angles (X-ray-derived) and % buried volume calculations (SambVca software). Electronic effects are assessed using IR spectroscopy of metal carbonyls (e.g., ν(CO) shifts in [RhCl(CO)(P)₂]). Correlate these parameters with catalytic turnover (TON) in hydrogenation or C–C coupling. For example, bulky phosphanes enhance enantioselectivity in asymmetric hydrogenation but may reduce rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
